Diallate
Overview
Description
Mechanism of Action
Target of Action
Diallate, a pre-emergence herbicide, primarily targets the development of seedling shoots and roots as they emerge from weed seeds . It inhibits the growth of annual and perennial grassy seeds and broadleaf weeds .
Mode of Action
This compound belongs to the class of chloroacetamide and thiocarbamate herbicides . These herbicides are effective only as preemergence herbicides; they inhibit early seedling growth and cause similar injury symptoms in susceptible species . It is hypothesized that these herbicides, including this compound, bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
This compound affects the lipid biosynthesis pathway in plants . It impairs the synthesis of surface lipids (waxes, cutin, suberin) . These effects have been attributed to the ability of this compound to inhibit one or more acyl-CoA elongases . These enzymes are associated with the endoplasmic reticulum and catalyze the condensation of malonyl-CoA with fatty acid acyl-CoA substrates to form very long-chain fatty acids used in the synthesis of surface lipids .
Pharmacokinetics
Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion It is known that this compound has a low aqueous solubility but is miscible with many organic solvents .
Result of Action
The primary result of this compound’s action is the inhibition of the development of seedling shoots and roots as they emerge from weed seeds . This leads to the inhibition of the growth of annual and perennial grassy seeds and broadleaf weeds .
Action Environment
This compound is volatile and expected to be moderately persistent in soil systems . Environmental factors such as soil type, temperature, and moisture levels can influence the action, efficacy, and stability of this compound . For example, the uptake and translocation of this compound in different crops like wheat, barley, flax, and wild oat can vary based on environmental conditions .
Biochemical Analysis
Biochemical Properties
Diallate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in lipid biosynthesis. This compound inhibits the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A. This inhibition is due to the ability of this compound to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . Additionally, this compound is detoxified in plants through glutathione conjugation, which involves the enzyme glutathione S-transferase .
Cellular Effects
This compound affects various types of cells and cellular processes. In susceptible plant species, it inhibits early seedling growth by disrupting cell division and elongation. This compound influences cell signaling pathways by interfering with the synthesis of essential lipids and isoprenoids, leading to altered gene expression and cellular metabolism . This disruption can result in stunted growth and eventual death of the target weed species.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound exerts its effects by covalently binding to enzymes and coenzymes containing sulfhydryl groups, leading to enzyme inhibition. This binding prevents the normal function of these enzymes, disrupting lipid and isoprenoid biosynthesis. Additionally, this compound can cause changes in gene expression by interfering with the synthesis of key metabolic intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions but can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent inhibition of lipid biosynthesis and other metabolic processes, resulting in long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild inhibition of lipid biosynthesis without significant toxic effects. At high doses, this compound can lead to severe toxicity, including liver and kidney damage, due to its ability to disrupt essential metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid and isoprenoid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, inhibiting their activity and leading to reduced synthesis of fatty acids and other lipids. This compound also affects metabolic flux by altering the levels of key metabolites involved in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant, including the shoots and leaves. This compound interacts with transporters and binding proteins that facilitate its movement within the plant. Its localization and accumulation can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in lipid biosynthesis. Post-translational modifications, such as glutathione conjugation, can also influence its localization and activity. These modifications help direct this compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallate is synthesized through the reaction of diisopropylamine with carbon disulfide to form diisopropylthiocarbamate, which is then reacted with 2,3-dichloropropene to yield this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Diallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the allylic chloride positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
Diallate has been extensively studied for its herbicidal properties and its effects on plant physiology. It is used in research to understand the mechanisms of herbicide action and resistance in plants . Additionally, this compound’s ability to inhibit electron transport in chloroplasts has made it a valuable tool in studies of photosynthesis and plant biochemistry . Its applications extend to environmental science, where it is used to study the fate and transport of herbicides in soil and water systems .
Comparison with Similar Compounds
Triallate: Another thiocarbamate herbicide used for controlling wild oats.
EPTC: Used for controlling annual grasses and certain broadleaf weeds.
Butylate: Used for controlling grasses and some broadleaf weeds in corn.
Diallate’s unique chemical structure and specific herbicidal properties make it a valuable compound in agricultural and scientific research.
Properties
IUPAC Name |
S-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPANOECCGNXGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | DIALLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16133 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020391 | |
Record name | Diallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline] | |
Record name | DIALLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16133 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diallate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4709 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
150 °C @ 9 MM HG | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 469 | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
77 °C, 96 C deg (open cup); 77 °C (closed cup) | |
Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 150 | |
Record name | Diallate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4709 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 150 | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C. | |
Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149 | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.188 @ 25 °C/15.6 °C | |
Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149 | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C | |
Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149 | |
Record name | Diallate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4709 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149 | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process. | |
Details | Gosselin, R.E., R.P. Smith, H.C. Hodge. Clinical Toxicology of Commercial Products. 5th ed. Baltimore: Williams and Wilkins, 1984., p. II-328 | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BROWN LIQUID, Oily liquid | |
CAS No. |
2303-16-4 | |
Record name | DIALLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16133 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Di-allate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2303-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-allate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
25-30 °C | |
Details | Worthing, C.R. and S.B. Walker (eds.). The Pesticide Manual - A World Compendium. 8th ed. Thornton Heath, UK: The British Crop Protection Council, 1987., p. 246 | |
Record name | DIALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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